(5E)-3-(3-chlorophenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione
Overview
Description
(5E)-3-(3-chlorophenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C23H15ClN2O3 and its molecular weight is 402.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-chlorophenyl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-2,4-imidazolidinedione is 402.0771200 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Therapeutic Research Applications
Compounds with complex structures similar to the mentioned chemical often undergo evaluation for their therapeutic potential. For example, imidazolidinedione derivatives have been studied for their antimycotic properties, demonstrating effectiveness in treating conditions like Pityriasis versicolor, superficial mycoses caused by Candida albicans, and cutaneous dermatophytosis. These studies highlight the potential of structurally complex compounds in developing new treatments for fungal infections (Nasarre et al., 1992); (Umbert et al., 1992); (Pedragosa et al., 1992).
Environmental and Safety Assessments
The environmental impact and safety of chemical compounds are critical areas of research. Studies on organochlorine compounds, for example, have been conducted to understand their persistence in the environment and potential health risks. Such research has important implications for the regulation and safe use of chemicals with potential environmental persistence (Norén & Meironyte, 2000).
Exposure and Health Impact Studies
Research into the health impacts of exposure to various chemical compounds is vital for public health. Studies have explored the association between exposure to specific chemicals and health outcomes, such as the effects of prenatal exposure to organochlorine compounds on infant health. These studies contribute to our understanding of the potential health risks associated with chemical exposure and inform safety guidelines and regulatory policies (Longnecker et al., 2001).
Properties
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3/c1-2-12-29-21-11-10-15-6-3-4-9-18(15)19(21)14-20-22(27)26(23(28)25-20)17-8-5-7-16(24)13-17/h1,3-11,13-14H,12H2,(H,25,28)/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMARNKKJJYIKD-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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